methyl 2-(2-imino-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate hydrobromide
Overview
Description
Methyl 2-(2-imino-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate hydrobromide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism Of Action
The mechanism of action of methyl 2-(2-imino-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate hydrobromide is not fully understood. However, it has been suggested that the compound may exert its antimicrobial and anticancer effects by inhibiting the growth and proliferation of cells. It has also been proposed that the compound may act as a chelating agent for zinc ions, thereby affecting various cellular processes.
Biochemical And Physiological Effects
Methyl 2-(2-imino-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate hydrobromide has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains. It has also been found to induce apoptosis in cancer cells. Additionally, the compound has been shown to exhibit anti-inflammatory activity.
Advantages And Limitations For Lab Experiments
One of the main advantages of using methyl 2-(2-imino-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate hydrobromide in lab experiments is its potential for use as a fluorescent probe for the detection of zinc ions. However, one of the limitations of using this compound is its limited solubility in water, which may affect its effectiveness in certain experiments.
Future Directions
There are several future directions for the study of methyl 2-(2-imino-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate hydrobromide. One potential direction is the further exploration of its antimicrobial and anticancer properties. Another direction is the development of more effective synthesis methods for the compound. Additionally, there is potential for the use of this compound in the development of new fluorescent probes for the detection of other metal ions in biological samples.
Scientific Research Applications
Methyl 2-(2-imino-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate hydrobromide has been found to have potential applications in various fields of scientific research. It has been studied for its antimicrobial, anticancer, and anti-inflammatory properties. It has also been used as a fluorescent probe for the detection of zinc ions in biological samples.
properties
IUPAC Name |
methyl 2-(2-imino-5,7-dimethyl-1,3-benzothiazol-3-yl)acetate;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S.BrH/c1-7-4-8(2)11-9(5-7)14(12(13)17-11)6-10(15)16-3;/h4-5,13H,6H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDHFWNVIHQCFIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N(C(=N)S2)CC(=O)OC)C.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-(2-imino-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate hydrobromide | |
CAS RN |
1949816-59-4 | |
Record name | 3(2H)-Benzothiazoleacetic acid, 2-imino-5,7-dimethyl-, methyl ester, hydrobromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1949816-59-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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